

Eudragit® Nomenclature and Classification: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Eudragit® polymers, a family of polymethacrylates, are pivotal excipients in the pharmaceutical industry, offering versatile solutions for controlled and targeted drug delivery. Their widespread use stems from a diverse range of grades with distinct physicochemical properties, allowing for the formulation of dosage forms with immediate, delayed, or sustained release profiles. This technical guide provides a comprehensive overview of the Eudragit® nomenclature and classification system, supported by quantitative data, detailed experimental protocols for characterization, and visual diagrams to elucidate key relationships.

Understanding the Eudragit® Nomenclature

The nomenclature of Eudragit® polymers provides essential information about their chemical composition and functional properties. The brand name "Eudragit" itself is derived from "Eu-" (good), "-dragit" (coating), signifying its primary application in pharmaceutical coatings.^[1] The letters and numbers that follow in a specific grade's name denote its key characteristics:

- Letter Designation: Indicates the type of functional group and its resulting solubility behavior.
 - L and S: Anionic polymers containing carboxylic acid groups, leading to solubility at higher pH levels (enteric coatings). "L" signifies dissolution at a lower pH than "S".
 - E: Cationic polymer with dimethylaminoethyl methacrylate groups, resulting in solubility in acidic conditions (gastric fluid).^{[2][3]}

- RL and RS: Cationic polymers with quaternary ammonium groups, providing pH-independent permeability. "RL" (high permeability) has a higher content of these groups than "RS" (low permeability).[3]
- NE and NM: Neutral polymers with ester groups, exhibiting pH-independent swelling and permeability.[3]
- Number Designation: Often relates to the physical form or specific properties.
 - 100: Typically refers to solid forms like powders or granules.
 - 30 D or 40 D: Indicates an aqueous dispersion with the number representing the percentage of solid content.
 - -55: In Eudragit® L 100-55, it specifies the pH at which the polymer begins to dissolve (pH 5.5).

Classification of Eudragit® Polymers

Eudragit® polymers are broadly classified into three main categories based on their ionic properties, which dictate their solubility and drug release characteristics.[4]

Anionic Eudragit® Polymers

These polymers are insoluble in acidic media but dissolve in a pH-dependent manner as the pH increases. This property makes them ideal for enteric coatings, protecting acid-labile drugs from the gastric environment and enabling targeted release in the intestines.[2]

Cationic Eudragit® Polymers

Cationic Eudragit® polymers are soluble in acidic environments up to pH 5, making them suitable for applications requiring drug release in the stomach.[4] They are also used for taste masking.[3] Another subclass of cationic polymers (RL and RS) contains quaternary ammonium groups, leading to pH-independent permeability, which is useful for sustained-release formulations.[3]

Neutral Eudragit® Polymers

Neutral Eudragit® polymers exhibit pH-independent swelling and permeability. They are primarily used in sustained-release matrix tablets and coatings where the drug release is controlled by diffusion through the swollen polymer.[3]

Quantitative Data of Eudragit® Grades

The following tables summarize the key quantitative data for various Eudragit® grades, facilitating easy comparison for formulation development.

Table 1: Anionic Eudragit® Polymers

Grade	Monomer Composition	Ratio of Functional Groups	Approx. Molecular Weight (g/mol)	Glass Transition Temp. (°C)	Dissolution pH
Eudragit® L 100	Methacrylic acid, Methyl methacrylate	1:1 (Carboxyl to Ester)	125,000[4]	>150[5]	> 6.0[6]
Eudragit® S 100	Methacrylic acid, Methyl methacrylate	1:2 (Carboxyl to Ester)	125,000[4]	>150[5]	> 7.0[6]
Eudragit® L 100-55	Methacrylic acid, Ethyl acrylate	1:1 (Carboxyl to Ester)	320,000	110	> 5.5[6]
Eudragit® L 30 D-55	Methacrylic acid, Ethyl acrylate	1:1 (Carboxyl to Ester)	320,000[7]	-	> 5.5
Eudragit® FS 30 D	Methacrylic acid, Methyl acrylate, Methyl methacrylate	-	280,000[5]	48[5]	> 7.0[5][6]

Table 2: Cationic Eudragit® Polymers

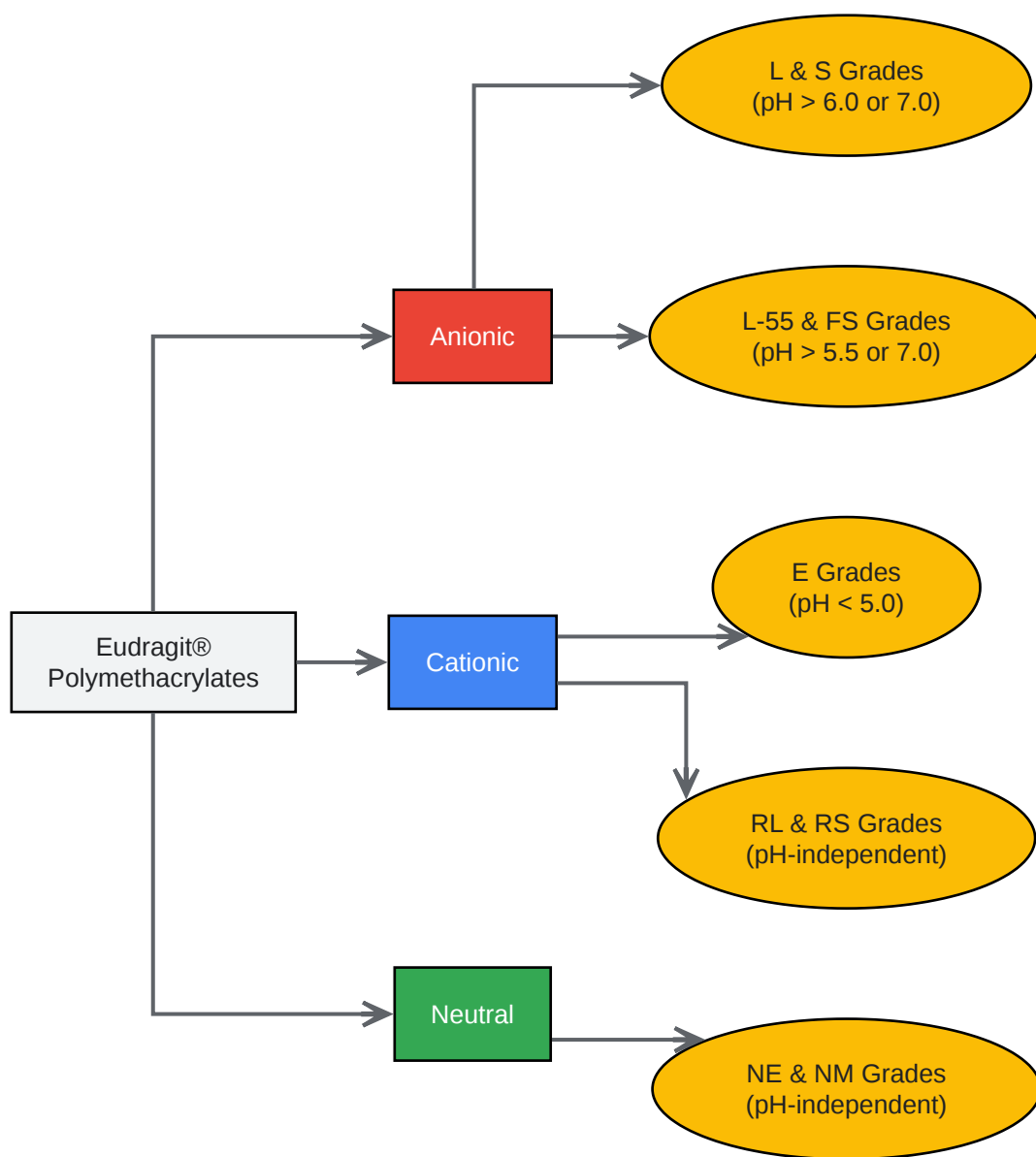
Grade	Monomer Composition	Ratio of Monomers	Approx. Molecular Weight (g/mol)	Glass Transition Temp. (°C)	Solubility/Permeability
Eudragit® E 100 / E PO / E 12,5	Dimethylaminoethyl methacrylate, Butyl methacrylate, Methyl methacrylate	2:1:1[2][8]	47,000[2][8]	48	Soluble up to pH 5.0
Eudragit® RL 100 / RL PO / RL 30 D	Ethyl acrylate, Methyl methacrylate, Trimethylammonioethyl methacrylate chloride	1:2:0.2	32,000[5]	70 (for 100/PO)[5]	pH-independent, high permeability
Eudragit® RS 100 / RS PO / RS 30 D	Ethyl acrylate, Methyl methacrylate, Trimethylammonioethyl methacrylate chloride	1:2:0.1	32,000	65 (for 100/PO)	pH-independent, low permeability

Table 3: Neutral Eudragit® Polymers

Grade	Monomer Composition	Approx. Molecular Weight (g/mol)	Glass Transition Temp. (°C)	Permeability
Eudragit® NE 30 D / NE 40 D	Ethyl acrylate, Methyl methacrylate	-	9	pH-independent
Eudragit® NM 30 D	Ethyl acrylate, Methyl methacrylate	-	11	pH-independent

Visualization of Eudragit® Classification

The following diagrams illustrate the logical relationships in the Eudragit® classification system.



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Caption: Hierarchical classification of Eudragit® polymers.

Experimental Protocols for Characterization

Detailed methodologies are crucial for the accurate characterization of Eudragit® polymers and their formulations.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g) and assess the physical state (amorphous or crystalline) of the polymer.

Methodology:

- Accurately weigh 2-5 mg of the Eudragit® polymer powder into a standard aluminum DSC pan.
- Seal the pan, and if analyzing a dispersion, pierce the lid to allow for the evaporation of water.
- Place the sample pan and an empty reference pan into the DSC instrument.
- Equilibrate the sample at a low temperature, for example, -50°C .
- Heat the sample at a constant rate, typically 10 K/min, under a nitrogen atmosphere (e.g., 40 ml/min).^[9]
- Record the heat flow as a function of temperature. The T_g is observed as a step change in the baseline of the thermogram.
- For modulated DSC, apply a sinusoidal temperature oscillation (e.g., amplitude of 0.5 K and a period of 60 s) over a linear heating rate (e.g., 3 K/min) to separate overlapping thermal events.^[9]

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the polymer and to detect potential drug-polymer interactions.

Methodology:

- For solid samples: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the Eudragit® powder with dry KBr and compressing the mixture into a thin, transparent disc.
- For film analysis: Cast a thin film of the polymer solution or dispersion onto a suitable substrate (e.g., a KBr or NaCl disc) and dry it in a vacuum oven (e.g., for 2 hours at 70°C) to remove the solvent.^[6]

- Place the sample in the FTIR spectrometer.
- Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm^{-1}).
- Identify the characteristic absorption bands corresponding to the functional groups of the polymer (e.g., C=O of esters and carboxylic acids).

Viscosity Measurement

Objective: To determine the viscosity of Eudragit® solutions or dispersions, which is a critical parameter for processing.

Methodology:

- Prepare a solution or dispersion of the Eudragit® polymer at a specified concentration in a suitable solvent (e.g., 12.5% w/w dry substance in a 60:40 w/w mixture of isopropyl alcohol and acetone).[4]
- Use a Brookfield viscometer or a similar rotational viscometer equipped with a suitable spindle (e.g., UL adapter).
- Maintain the sample at a constant temperature (e.g., 20°C).
- Measure the viscosity at a specified rotational speed (e.g., 30 rpm).[4]
- Allow the reading to stabilize before recording the viscosity value in mPa·s.

Particle Size Analysis (for Dispersions)

Objective: To determine the particle size distribution of Eudragit® aqueous dispersions.

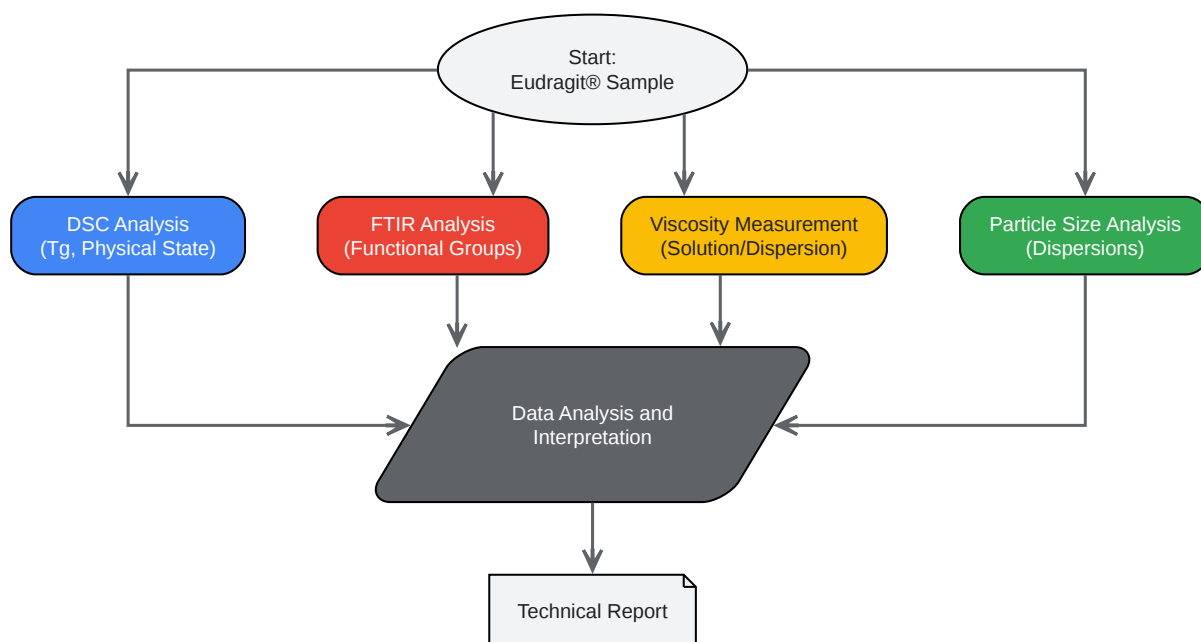
Methodology:

- Dilute the Eudragit® dispersion with a suitable dispersant (e.g., deionized water) to an appropriate concentration for analysis.
- Use a laser diffraction particle size analyzer.
- Introduce the diluted sample into the analyzer's measurement cell.

- Perform the measurement according to the instrument's instructions, which involves passing a laser beam through the sample and detecting the scattered light pattern.
- The instrument's software will calculate the particle size distribution based on the scattering data.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the characterization of an Eudragit® polymer.



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Caption: General workflow for Eudragit® characterization.

This in-depth guide serves as a valuable resource for professionals in the pharmaceutical sciences, providing a clear understanding of Eudragit® nomenclature and classification, comprehensive quantitative data for informed selection, and detailed methodologies for robust characterization. The versatility of the Eudragit® polymer family, when properly understood and

applied, offers significant potential for the development of innovative and effective drug delivery systems.

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References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. US6224911B1 - Process for the preparation of enteric coated pharmaceutical dosage forms - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and In vitro Characterization of Eudragit® L100 and Eudragit® L100-PLGA Nanoparticles Containing Diclofenac Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
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